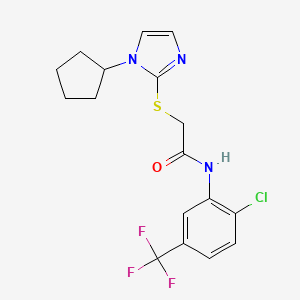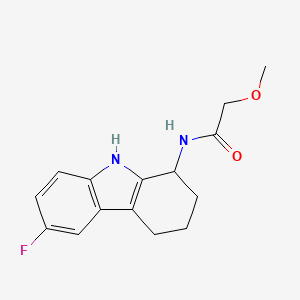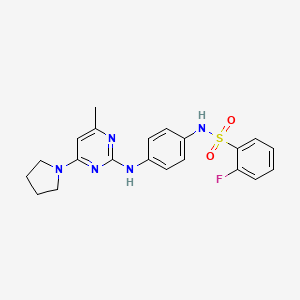
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic, imidazole, and acetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Functionalization: The imidazole ring is then functionalized with a cyclopentyl group.
Coupling with Aromatic Halides: The final step involves coupling the functionalized imidazole with 2-chloro-5-(trifluoromethyl)phenyl acetamide under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
作用机制
The mechanism by which N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aromatic and acetamide groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides a versatile site for coordination and interaction with biological targets .
属性
分子式 |
C17H17ClF3N3OS |
|---|---|
分子量 |
403.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17ClF3N3OS/c18-13-6-5-11(17(19,20)21)9-14(13)23-15(25)10-26-16-22-7-8-24(16)12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,23,25) |
InChI 键 |
RJNTVCBHTNIHSF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230845.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230849.png)

![6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
![3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide](/img/structure/B11230862.png)

![1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B11230870.png)

![5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B11230881.png)
![2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11230885.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230889.png)

![N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11230915.png)
